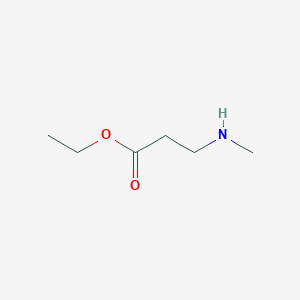

Ethyl 3-(methylamino)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIJMHJTEHBUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337279 | |

| Record name | Ethyl 3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-08-3 | |

| Record name | Ethyl 3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(methylamino)propanoate: Properties, Synthesis, and Applications

Introduction

Ethyl 3-(methylamino)propanoate, a secondary amine ester, is a versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester group, makes it a valuable intermediate in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development. The insights provided herein are grounded in established chemical principles and validated experimental data to ensure technical accuracy and practical utility.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical research. This compound is unambiguously identified by the following descriptors.

Synonyms: This compound is also known by several other names, including Ethyl N-methyl-β-alaninate, N-Methyl-β-alanine ethyl ester, and 3-(Methylamino)propionic acid ethyl ester[1].

Molecular Structure: The structure consists of a propanoate backbone with an ethyl ester at one end and a methyl-substituted amino group at the β-position (carbon 3).

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 131.17 g/mol | [1] |

| Physical Form | Liquid | [2][3] |

| Purity | Typically ≥95% | [2][3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2][3] |

| XLogP3-AA (LogP) | 0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Spectral Information

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and two triplets for the ethylene bridge protons[4][5][6].

-

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two carbons of the propanoate backbone, and the N-methyl carbon[1][7].

-

Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information[1].

-

Infrared Spectroscopy (IR): The IR spectrum is characterized by a strong absorption band for the C=O (ester) stretch, typically around 1730 cm⁻¹, and N-H stretching vibrations for the secondary amine[1].

Synthesis and Reactivity

Synthesis

A common and efficient method for synthesizing this compound is the aza-Michael addition of methylamine to ethyl acrylate[8]. This reaction is favored due to the high reactivity of the acrylate as a Michael acceptor and the ready availability of the starting materials.

The causality behind the experimental choices is critical for success. The reaction is typically performed at a low temperature (e.g., 0°C) to control the exothermicity of the Michael addition and to minimize the potential for polymerization of the ethyl acrylate. Using an excess of the amine can also drive the reaction to completion.

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

Secondary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can undergo reactions typical of secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds.

-

Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to amides by reaction with amines.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is often incorporated into larger molecules to introduce a flexible linker with a basic nitrogen atom, which can be crucial for modulating physicochemical properties like solubility and for forming interactions with biological targets.

A notable application is in the synthesis of Tolafentrine , a dual-selective phosphodiesterase 3/4 inhibitor that has been investigated for the treatment of chronic pulmonary hypertension[8]. In this context, the propanoate serves as a foundational piece upon which the more complex structure of the drug is built.

Caption: Role as an intermediate in pharmaceutical synthesis.

The utility of related structures, such as Ethyl 3-(benzylamino)propanoate, in synthesizing beta-agonist prodrugs for conditions like psoriasis further highlights the importance of this class of compounds in drug discovery[9].

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, including steps for purification and yielding a product ready for characterization.

Materials:

-

33% Methylamine in ethanol

-

Ethyl acrylate

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Addition funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask equipped with a stir bar, cool a 33% solution of methylamine in ethanol (8.0 eq) in an ice bath to 0°C. The use of a significant excess of methylamine helps to ensure the complete consumption of the limiting reagent, ethyl acrylate.

-

Reaction: Slowly add ethyl acrylate (1.0 eq) to the cooled methylamine solution via an addition funnel over a period of 30 minutes. Maintaining the temperature at 0°C is crucial to control the reaction rate and prevent side reactions[8].

-

Stirring: Continue to stir the reaction mixture at 0°C for 2 hours[8].

-

Warming: Gradually warm the reaction mixture to room temperature and continue stirring for an additional 15 minutes to ensure the reaction goes to completion[8].

-

Work-up: Remove all volatile components (excess methylamine and ethanol) by distillation under reduced pressure using a rotary evaporator[8].

-

Purification: The resulting crude residue can be used directly in subsequent reactions or purified further by vacuum distillation to yield the pure product[8]. The purity should be confirmed by NMR spectroscopy.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Classification:

-

Flammable liquids (Category 3), H226: Flammable liquid and vapor[1][10].

-

Skin corrosion/irritation (Category 1B/2), H314/H315: Causes severe skin burns and eye damage or causes skin irritation[1][10].

-

Serious eye damage/eye irritation (Category 1/2A), H319: Causes serious eye damage or irritation[2][3][10].

-

Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation[1][10].

-

-

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing vapors or mist. Use only outdoors or in a well-ventilated area[10][11].

-

Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. If skin or eye irritation persists, get medical advice/attention[10][11][12].

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up[11].

-

Disposal: Dispose of contents/container to an approved waste disposal plant[11].

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and reactivity. Its straightforward synthesis and bifunctional nature make it an attractive building block for creating diverse and complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its chemical properties, handling requirements, and synthetic utility is essential for any scientist working with this versatile compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541480, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79649, Ethyl 3-(diethylamino)propionate. Retrieved from [Link].

-

Angene Chemical (2025). Safety Data Sheet. Retrieved from [Link].

-

The Royal Society of Chemistry (2014). Supplementary Information - Green Chemistry. Retrieved from [Link].

- Google Patents (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link].

-

ChemSynthesis (2025). ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate. Retrieved from [Link].

-

PubMed (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link].

-

Filo (2024). Figure A: 1H NMR spectrum of ethyl pr... Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link].

-

PubChemLite (n.d.). This compound (C6H13NO2). Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Ethyl 3-(Isopropylamino)propanoate: Properties and Applications. Retrieved from [Link].

Sources

- 1. This compound | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2213-08-3 [sigmaaldrich.com]

- 3. This compound | 2213-08-3 [sigmaaldrich.com]

- 4. mthis compound synthesis - chemicalbook [chemicalbook.com]

- 5. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR [m.chemicalbook.com]

- 8. ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of Ethyl 3-(methylamino)propanoate

An In-depth Technical Guide to the Synthesis of Ethyl 3-(methylamino)propanoate

This compound is a valuable β-amino ester, a class of compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials.[1] Its structure, featuring a secondary amine and an ethyl ester, provides two key points for chemical modification, making it a versatile intermediate. β-Amino acids and their derivatives are crucial components of various biologically active molecules, including peptides, alkaloids, and antibiotics. This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of each pathway, provide field-proven experimental protocols, and discuss critical aspects of purification and characterization.

Core Synthesis Pathway 1: The Aza-Michael Addition

The most direct and industrially favored route to this compound is the aza-Michael addition, also known as conjugate addition.[2] This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.[3] In this specific case, methylamine acts as the nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate.

Mechanistic Insight

The reaction is predicated on the electrophilic nature of the double bond in ethyl acrylate, which is polarized by the electron-withdrawing effect of the adjacent ester group. Methylamine, a potent nucleophile, attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by another molecule of the amine or a protic solvent, to yield the final product. The reaction can be performed neat (without solvent) or with a catalyst to enhance the reaction rate and yield.[4]

Experimental Protocol 1: Neat Reaction Conditions

This protocol is adapted from general procedures for the conjugate addition of amines to acrylates and represents a straightforward, solvent-free approach.[5]

Materials:

-

Methylamine (solution in THF or ethanol, or as a gas)

-

Ethyl acrylate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

To a stirred mixture of N-methylamine (1.0 eq), add ethyl acrylate (1.1 eq) dropwise. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

-

After the initial exotherm subsides, heat the reaction mixture at 80-90 °C for 12-24 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove any excess ethyl acrylate and solvent (if used) under reduced pressure.

-

The crude product can then be purified by vacuum distillation.

Experimental Protocol 2: Acid-Catalyzed Synthesis

The use of an acid catalyst can significantly accelerate the reaction, particularly for less reactive amines.[6][7]

Materials:

-

Methylamine

-

Ethyl acrylate

-

Anhydrous ethanol (solvent)

-

Trifluoromethanesulfonic acid (catalyst)

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve methylamine (1.0 eq) in anhydrous ethanol.

-

Add ethyl acrylate (1.0-1.2 eq) to the solution.

-

Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 5-10 mol%) to the stirred mixture.[6]

-

Heat the reaction mixture to reflux (approximately 80-120 °C) for 16-20 hours.[6][7]

-

After cooling, neutralize the catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation.

Causality and Optimization

-

Temperature Control: The initial mixing of methylamine and ethyl acrylate is highly exothermic. Uncontrolled temperature can lead to the polymerization of ethyl acrylate, a common side reaction that significantly reduces the yield. Maintaining a low initial temperature is crucial.

-

Stoichiometry: A slight excess of the acrylate can ensure complete consumption of the amine, but a large excess can complicate purification. Conversely, a large excess of the volatile methylamine can be used to drive the reaction to completion, with the excess being easily removed post-reaction.

-

Catalyst Choice: While the reaction can proceed without a catalyst, both acid and base catalysis can be employed. Lewis acids or Brønsted acids like trifluoromethanesulfonic acid can activate the acrylate, making it more electrophilic.[6]

-

Solvent-Free vs. Solvent: Solvent-free (neat) conditions are often preferred for their efficiency and reduced waste (green chemistry), but using a solvent can help control the reaction temperature and facilitate handling of reagents.[2][4]

Core Synthesis Pathway 2: Reductive Amination

An alternative, though less direct, strategy for synthesizing this compound is through reductive amination.[8] This powerful transformation forms amines from carbonyl compounds and an amine source, proceeding via an imine or enamine intermediate which is reduced in situ.[9][10]

Mechanistic Insight

The synthesis would start with a β-keto ester, such as ethyl 3-oxopropanoate (ethyl acetoacetate).

-

Imine/Enamine Formation: Ethyl 3-oxopropanoate reacts with methylamine to form an iminium ion or a more stable enamine intermediate. This is a reversible condensation reaction.

-

In-Situ Reduction: A reducing agent present in the reaction mixture, which is selective for the C=N bond over the C=O bond of the ester, reduces the intermediate. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this purpose because it is less reactive than NaBH₄ and performs well under the slightly acidic conditions that favor iminium ion formation.[9][11]

Sources

- 1. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 2. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 7. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

An In-depth Technical Guide to Ethyl 3-(methylamino)propanoate (CAS: 2213-08-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl 3-(methylamino)propanoate, a versatile secondary amino ester that serves as a crucial building block in modern organic and medicinal chemistry. Moving beyond a simple data sheet, this guide offers practical insights into its synthesis, characterization, and application, with a particular focus on the rationale behind methodological choices, ensuring both scientific rigor and practical applicability in a research and development setting.

Core Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule incorporating both a secondary amine and an ethyl ester. This structure imparts a unique reactivity profile, making it a valuable intermediate for introducing a flexible N-methyl-β-alanine ethyl ester moiety into more complex molecular architectures. Its identity and fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 2213-08-3 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)CCNC | [1] |

| InChIKey | XVIJMHJTEHBUJI-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid | [2] |

| Purity (Typical) | ≥95% | [2] |

Synthesis: A Mechanistic Approach to the Aza-Michael Addition

The most direct and industrially scalable synthesis of this compound is achieved via an aza-Michael addition reaction. This pathway is favored for its high atom economy and straightforward execution.

Causality of Experimental Design: The chosen reaction involves the nucleophilic addition of methylamine to the electron-deficient β-carbon of ethyl acrylate. Methylamine serves as the nucleophile, while the acrylate's ester group acts as an electron-withdrawing group, activating the alkene for addition. The reaction is typically performed in a protic solvent like ethanol, which can facilitate proton transfer steps in the mechanism and act as a suitable solvent for both the gaseous methylamine (often used as a solution) and the liquid ethyl acrylate. Cooling the reaction to 0°C is a critical control measure to manage the exothermicity of the reaction and prevent side reactions, such as polymerization of the acrylate or multiple additions.[3]

Workflow for Synthesis of this compound

Caption: Synthesis workflow via aza-Michael addition.

Step-by-Step Synthesis Protocol[4]

-

Preparation: Cool a 33% solution of methylamine in ethanol (e.g., 100 mL, 805 mmol) in a round-bottom flask equipped with a magnetic stirrer to 0°C using an ice bath.

-

Addition: Add ethyl acrylate (e.g., 11.0 mL, 101 mmol) dropwise to the cooled methylamine solution. The slow addition is crucial to maintain the reaction temperature at 0°C and ensure controlled reaction kinetics.

-

Reaction: Vigorously stir the mixture at 0°C for 2 hours. The sustained low temperature ensures the formation of the desired 1,4-adduct and minimizes side products.

-

Equilibration: Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 15 minutes to ensure the reaction goes to completion.

-

Isolation: Remove all volatile components (excess methylamine and ethanol) by rotary evaporation under reduced pressure.

-

Product: The resulting residue is crude this compound. For many subsequent applications, this crude product is of sufficient purity and can be used directly.[3] If higher purity is required, vacuum distillation is the recommended purification method.[4]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

| Technique | Purpose | Expected Key Features |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | - Ethyl group: A triplet (~1.2 ppm, 3H) and a quartet (~4.1 ppm, 2H). - Propanoate backbone: Two triplets, each integrating to 2H, corresponding to the -CH₂-CH₂- moiety (~2.5-2.9 ppm). - N-Methyl group: A singlet (~2.4 ppm, 3H). - N-H proton: A broad singlet (variable shift). |

| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | - Carbonyl carbon: ~172 ppm. - Ester O-CH₂: ~60 ppm. - Propanoate backbone carbons: ~45 ppm and ~33 ppm. - N-CH₃ carbon: ~33 ppm. - Ester CH₃: ~14 ppm. |

| IR Spectroscopy | Identification of key functional groups. | - C=O stretch (ester): Strong absorbance around 1730 cm⁻¹. - N-H bend: Absorbance around 1560 cm⁻¹. - C-N stretch: Absorbance in the 1200-1020 cm⁻¹ range. - C-H stretch (sp³): Absorbance just below 3000 cm⁻¹. |

| Mass Spectrometry (GC-MS) | Determination of molecular weight and fragmentation pattern. | - Molecular Ion (M⁺): Peak at m/z = 131. - Key Fragments: A prominent peak at m/z = 44, corresponding to the [CH₂=N⁺HCH₃] fragment resulting from alpha-cleavage, is highly characteristic. |

The combination of these techniques provides unambiguous confirmation. For instance, the presence of the carbonyl group is confirmed by both ¹³C NMR and IR spectroscopy, while the specific arrangement of the ethyl, methylamino, and propanoate fragments is definitively established by the coupling patterns and chemical shifts in the ¹H NMR spectrum.[1]

Applications in Drug Development and Medicinal Chemistry

The utility of this compound lies in its capacity to serve as a versatile scaffold. Its secondary amine provides a reactive handle for derivatization, while the ester can be hydrolyzed, reduced, or converted to an amide.

Case Study: Intermediate for Tolafentrine Synthesis

A notable application is its use as an intermediate in the synthesis of Tolafentrine, a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor investigated for pulmonary hypertension.[3] In this context, the secondary amine of this compound is crucial for subsequent chemical transformations that build the final, more complex active pharmaceutical ingredient (API).

Caption: Role as an intermediate in API synthesis.

The choice of this specific building block is strategic. The N-methyl group provides a defined substitution pattern, preventing further alkylation on the nitrogen under many reaction conditions. The propanoate chain offers a three-carbon spacer with ideal flexibility for positioning functional groups to interact with a biological target.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties. Adherence to established safety protocols is non-negotiable.

| Hazard Class | GHS Classification | Precautionary Measures |

| Physical | Flammable liquid and vapor (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5] |

| Health | Causes severe skin burns and eye damage (H314) | Wear protective gloves, protective clothing, and eye/face protection.[1] |

| Health | Causes serious eye irritation (H319) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Health | May cause respiratory irritation (H335) | Avoid breathing vapors/spray. Use only outdoors or in a well-ventilated area.[1][5] |

Storage: Store in a tightly closed container in a cool, well-ventilated place. For long-term stability and to prevent degradation, it is recommended to store under an inert atmosphere in a freezer at -20°C.[2]

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, safety goggles with side shields or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex molecules. Its straightforward and high-yield synthesis, combined with its dual functional handles, makes it a valuable asset in the drug discovery and development pipeline. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79649, Ethyl 3-(diethylamino)propionate. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

Sources

- 1. This compound | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2213-08-3 [sigmaaldrich.com]

- 3. ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3 [chemicalbook.com]

- 4. mthis compound synthesis - chemicalbook [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Ethyl 3-(methylamino)propanoate (EMAP) for Advanced Research Applications

Abstract

Ethyl 3-(methylamino)propanoate (EMAP) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing both a secondary amine and an ethyl ester moiety, it serves as a versatile and valuable intermediate in the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of EMAP's core molecular properties, a detailed protocol for its synthesis and characterization, an exploration of its applications in drug development, and comprehensive safety guidelines. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to effectively utilize this compound in advanced research settings.

Core Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This compound is identified by a unique set of chemical descriptors and physical characteristics that dictate its handling, reactivity, and analytical signature.

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| CAS Number | 2213-08-3 | [1][2] |

| Canonical SMILES | CCOC(=O)CCNC | [1] |

| InChIKey | XVIJMHJTEHBUJI-UHFFFAOYSA-N | [1] |

| Synonyms | Ethyl N-methyl-beta-alaninate, 3-(Methylamino)propionic acid ethyl ester | [1][2] |

The physical properties of EMAP are critical for its proper storage and use in experimental setups. It is typically supplied as a liquid, and its stability is contingent upon appropriate storage conditions to prevent degradation.

Table 2: Physicochemical and Storage Data for this compound

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| Shipping Temperature | Normal (Ambient) |

Synthesis, Purification, and Workflow

The most common and efficient route to synthesizing β-amino esters like EMAP is the aza-Michael addition. This choice is predicated on its high atom economy and the directness of the approach, where a nucleophilic amine is added across the activated double bond of an α,β-unsaturated ester. This method avoids the need for complex protecting group strategies often required in multi-step syntheses.

Detailed Experimental Protocol: Synthesis of EMAP

This protocol describes a self-validating system for the synthesis of EMAP from ethyl acrylate and methylamine. Each step includes rationale to ensure reproducibility and safety.

Materials:

-

Ethyl acrylate

-

Methylamine solution (e.g., 2M in THF or 40% in H₂O)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Cool the flask in an ice-water bath.

-

Reactant Charging: Charge the flask with ethyl acrylate (1.0 eq). Diluting with a polar aprotic solvent like THF is optional but can help control the reaction exotherm.

-

Nucleophilic Addition: Add the methylamine solution (1.1-1.5 eq) dropwise to the stirred ethyl acrylate solution via the addition funnel. The reaction is exothermic; maintain the internal temperature below 10°C to minimize side reactions, such as polymerization of the acrylate. A similar procedure for the methyl ester variant is conducted at -20°C to ensure control.[4]

-

Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of ethyl acrylate.

-

Workup & Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. Redissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then brine to remove any potential acidic impurities or water-soluble byproducts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude EMAP is purified by vacuum distillation to yield a colorless liquid.[4]

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from reactants to the final, purified product.

Caption: Workflow for the synthesis and purification of EMAP.

Analytical Characterization

Post-synthesis, rigorous analytical characterization is non-negotiable to confirm the molecular structure and assess the purity of the obtained EMAP. This validation is essential for ensuring the reliability of downstream experiments. Spectroscopic techniques are the primary tools for this purpose.[1]

Table 3: Expected Spectroscopic Data for EMAP Verification

| Technique | Expected Signature | Rationale |

| ¹H NMR | Signals corresponding to the ethyl group (triplet & quartet), two methylene groups (triplets), and the N-methyl group (singlet). The N-H proton will appear as a broad singlet. | Provides a map of the proton environment, confirming the connectivity of the carbon backbone. The splitting patterns are highly diagnostic.[5][6] |

| ¹³C NMR | Resonances for the carbonyl carbon (~172 ppm), the ester ethoxy carbons, the two backbone methylene carbons, and the N-methyl carbon. | Confirms the presence of all unique carbon atoms in the molecule, including the key carbonyl functional group.[1][5] |

| IR Spectroscopy | A strong C=O stretch (~1730 cm⁻¹), C-N stretching bands, and a moderate N-H stretching band (~3300 cm⁻¹). | Identifies the key functional groups (ester, secondary amine) present in the molecule.[1][5] |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight (131.17). Common fragments would include loss of the ethoxy group. | Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.[1] |

Applications in Synthetic Chemistry and Drug Development

EMAP's value lies in its bifunctionality. The secondary amine serves as a nucleophile or a point for N-alkylation/acylation, while the ester can be hydrolyzed, reduced, or converted to an amide. This dual reactivity makes it a powerful scaffold for building molecular diversity.

Role as a Versatile Chemical Intermediate

Researchers can leverage EMAP as a starting material for various compound classes. For example, its secondary amine can be functionalized to introduce new pharmacophores, while the ester provides a handle for linking to other molecules or converting into a different functional group. This versatility is highly sought after in the synthesis of intermediates for active pharmaceutical ingredients (APIs). For instance, related structures like ethyl 3-(pyridin-2-ylamino)propanoate are crucial intermediates in the synthesis of the thrombin inhibitor Dabigatran etexilate.[7][8] Similarly, ethyl 3-(benzylamino)propanoate is a building block for beta-agonist prodrugs.[9] These examples highlight the established utility of the β-amino ester scaffold in medicinal chemistry.

Diagram of EMAP as a Synthetic Scaffold

The following diagram illustrates the potential synthetic transformations of EMAP, showcasing its utility in generating diverse chemical libraries for drug discovery.

Caption: Synthetic utility of EMAP as a scaffold for generating diverse molecular structures.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. EMAP is a hazardous chemical that requires strict adherence to safety protocols to mitigate risks to personnel and the research environment.

GHS Hazard Identification

EMAP is classified under several hazard categories according to the Globally Harmonized System (GHS).[1]

Table 4: GHS Classification for this compound

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Pictogram |

| Flammable Liquids | H226 | Warning | Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | corrosive |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation | Exclamation mark |

Note: Pictograms are representational.

Protocol for Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations of EMAP must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10][11] An emergency eyewash station and safety shower must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[10][11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[11]

-

Skin and Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure skin is not exposed.[10][12]

-

-

Spill & First Aid:

Storage and Stability

To maintain its purity and integrity, EMAP must be stored under specific conditions. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong bases.[10]

-

Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[10]

Conclusion

This compound is a foundational chemical intermediate with significant potential for researchers in synthetic chemistry and drug discovery. Its well-defined molecular characteristics, straightforward synthesis via aza-Michael addition, and versatile bifunctional nature make it an attractive scaffold for creating novel molecules. By adhering to the rigorous analytical, handling, and safety protocols outlined in this guide, scientists can confidently and effectively harness the synthetic power of EMAP to advance their research objectives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541480, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet - Ethyl 3-(diethylamino)propanoate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H13NO2). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

ChemSynthesis. (n.d.). ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate. Retrieved from [Link]

-

Filo. (2024). Figure A: 1H NMR spectrum of ethyl propanoate. Retrieved from [Link]

-

PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Ethyl 3-(Isopropylamino)propanoate: Properties and Applications. Retrieved from [Link]

Sources

- 1. This compound | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:2213-08-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. mthis compound synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]

- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Ethyl 3-(methylamino)propanoate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylamino)propanoate is a key chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and an ester group, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical role in the development of therapeutic agents.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. This section details the IUPAC name and various synonyms for this compound.

IUPAC Name

The systematically generated IUPAC name for this compound is This compound [1].

Synonyms

In literature and commercial listings, this compound is known by several other names, including:

-

N-Methyl-β-alanine ethyl ester[1]

-

Ethyl 3-(methylamino)propionate[1]

-

Ethyl N-methyl-3-aminopropionate[1]

-

β-Alanine, N-methyl-, ethyl ester[1]

Chemical Structure and Identifiers

The structural representation and key identifiers are crucial for database searches and accurate record-keeping.

| Identifier | Value |

| CAS Number | 2213-08-3[1] |

| Molecular Formula | C₆H₁₃NO₂[1] |

| Molecular Weight | 131.17 g/mol [1] |

| SMILES | CCOC(=O)CCNC[1] |

| InChI | InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is essential for the handling, storage, and application of this compound.

Physicochemical Properties

| Property | Value |

| Physical Form | Liquid |

| Color | Colorless oil[2] |

| Boiling Point | 242.49 °C (rough estimate)[2] |

| Density | 1.0070 g/cm³ (estimate)[2] |

| Refractive Index | 1.4443 (estimate)[2] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[2] |

Spectroscopic Data

Spectroscopic data is vital for the confirmation of the chemical structure and purity assessment.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available, providing evidence for the carbon skeleton of the molecule[1].

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the presence of a strong carbonyl (C=O) stretch from the ester group (typically around 1735 cm⁻¹), C-H stretching from the aliphatic groups, and an N-H stretching vibration from the secondary amine. A vapor phase IR spectrum is available in public databases[1].

-

Mass Spectrometry (MS): GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern of the molecule[1]. The mass spectrum shows a top peak at m/z 44[1].

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of methylamine to ethyl acrylate. This reaction is highly atom-economical and typically proceeds with high yield.

Caption: Role of this compound in the synthesis of Tolafentrine.

Versatile Building Block in Medicinal Chemistry

The secondary amine of this compound can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. This versatility makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:[1]

-

Flammable liquids (Category 3), H226: Flammable liquid and vapor.[1]

-

Skin corrosion/irritation (Category 1B), H314: Causes severe skin burns and eye damage.[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

The signal word is Danger .[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. It is recommended to store in a freezer under an inert atmosphere.

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should not be allowed to enter drains or waterways.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis, combined with its dual functionality, makes it an attractive building block for the creation of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in research and drug development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Retrieved from [Link]

Sources

Ethyl 3-(methylamino)propanoate: A Versatile Building Block for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylamino)propanoate, a seemingly simple bifunctional molecule, holds significant untapped potential as a versatile precursor in a multitude of advanced research and development applications. Its unique structure, featuring a secondary amine and an ester functional group, positions it as an ideal starting material for the synthesis of complex heterocyclic scaffolds, functional polymers for biomedical applications, and as a key component in sophisticated organic transformations. This guide provides a comprehensive overview of the core properties of this compound and explores its potential research applications, offering detailed experimental protocols and insights into the underlying chemical principles.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations of a chemical is paramount for its effective and safe utilization in a research setting.

Core Properties

This compound is a liquid at room temperature with the following key identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 2213-08-3 | [1][2] |

| Molecular Formula | C₆H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 131.17 g/mol | [1][3][4] |

| Physical Form | Liquid | [1][2] |

| Synonyms | Ethyl N-methyl-β-alaninate, 3-(Methylamino)propionic acid ethyl ester | [3][4][5] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][2] |

Safety Information

It is imperative to handle this compound in accordance with its safety profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

-

Hazard Statements: H319 (Causes serious eye irritation)[1][2]

-

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses and gloves.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the aza-Michael addition of methylamine to ethyl acrylate. This reaction is efficient and proceeds under mild conditions.

Experimental Protocol: Aza-Michael Addition

-

In a round-bottom flask equipped with a magnetic stir bar, cool a 33% solution of methylamine in ethanol (e.g., 100 mL, 805 mmol) to 0°C in an ice bath.[6]

-

Slowly add ethyl acrylate (e.g., 11.0 mL, 10.1 g, 101 mmol) to the cooled methylamine solution while maintaining the reaction temperature at 0°C.[6]

-

Continue stirring the reaction mixture at 0°C for 2 hours.

-

Gradually warm the mixture to room temperature and stir for an additional 15 minutes.[6]

-

Remove all volatile components by distillation under reduced pressure.[6]

-

The resulting residue is crude this compound, which can be used in subsequent reactions without further purification or can be purified by vacuum distillation.[6]

Causality of Experimental Choices: The use of a large excess of methylamine helps to ensure the complete consumption of ethyl acrylate and minimizes the potential for side reactions. Conducting the reaction at a low temperature (0°C) controls the exothermicity of the Michael addition.

Figure 1: Synthesis of this compound via Aza-Michael Addition.

Potential Research Application 1: Synthesis of N-methyl-3-piperidinone

Piperidinone scaffolds are prevalent in a wide array of biologically active molecules and natural products, making their synthesis a key focus in medicinal chemistry.[1][2][7] this compound is an ideal precursor for the synthesis of N-methyl-3-piperidinone through an intramolecular cyclization, conceptually similar to a Dieckmann condensation.

Proposed Experimental Protocol: Intramolecular Cyclization

-

To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add this compound dropwise at a controlled temperature (e.g., 0°C or room temperature).

-

The reaction mixture is then typically heated to reflux to promote the intramolecular cyclization.

-

After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled and quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

-

The product, N-methyl-3-piperidinone, can then be extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification can be achieved through column chromatography or distillation.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the ester without competing nucleophilic attack at the carbonyl carbon. The intramolecular nature of the reaction is favored by the proximity of the reacting groups. Anhydrous conditions are necessary to prevent quenching of the base and the enolate intermediate.

Figure 2: Proposed intramolecular cyclization to N-methyl-3-piperidinone.

Potential Research Application 2: Monomer for Poly(β-amino esters) (PBAEs)

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers with significant potential in drug delivery and gene therapy.[8][9][10][11] Their cationic nature allows for the complexation with negatively charged molecules like nucleic acids, and their ester backbone leads to hydrolytic degradation into biocompatible byproducts.[8][9] this compound can serve as a key monomer in the synthesis of PBAEs through Michael addition polymerization with a diacrylate monomer.

Proposed Experimental Protocol: PBAE Synthesis

-

In a reaction vial, dissolve this compound and a diacrylate monomer (e.g., 1,4-butanediol diacrylate) in an appropriate solvent such as DMSO. The stoichiometry of the amine to diacrylate can be varied to control the molecular weight of the resulting polymer.

-

The reaction mixture is heated (e.g., to 50-90°C) and stirred for a specified period (e.g., 24-48 hours) to allow for polymerization.[12]

-

The resulting polymer can be precipitated by adding the reaction mixture to a non-solvent, such as diethyl ether, and collected by filtration or centrifugation.

-

The purified PBAE can then be characterized by techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC) to determine its structure and molecular weight distribution.

Causality of Experimental Choices: The Michael addition polymerization is a step-growth polymerization that is driven by the nucleophilic addition of the amine to the acrylate groups. The choice of diacrylate monomer allows for the tuning of the polymer's properties, such as its hydrophobicity and degradation rate. The reaction temperature is optimized to achieve a desirable polymerization rate without causing degradation of the monomers or the resulting polymer.

Figure 3: Polymerization of this compound to form a PBAE.

Potential Research Application 3: Versatile Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules through various organic reactions.

Ullmann-type C-N Coupling

The secondary amine in this compound can participate in Ullmann-type coupling reactions with aryl halides to form N-aryl β-amino esters.[5] These products are valuable intermediates in the synthesis of pharmaceuticals, such as the potent GPIIb/IIIa receptor antagonist SB-214857.[5] The reaction is typically catalyzed by a copper(I) salt in the presence of a base.

Mannich-type Reactions

While this compound itself is a product of a Michael addition, its ester functionality can be modified to create an enolizable substrate for Mannich-type reactions.[1][3][13] This would involve the reaction of its enolate with an imine to form a β-amino carbonyl compound, further functionalizing the molecule and increasing its molecular complexity.

Conclusion

This compound is a readily accessible and highly versatile chemical entity with significant potential for a wide range of research applications. From the synthesis of medicinally relevant heterocyclic scaffolds like piperidinones to its role as a monomer in the creation of advanced biomaterials such as poly(β-amino esters), its utility is far-reaching. Furthermore, its bifunctional nature allows it to serve as a valuable building block in established organic transformations. This guide has outlined several key potential applications and provided foundational experimental protocols to encourage the exploration and utilization of this promising molecule in the scientific community. As researchers continue to seek novel and efficient synthetic routes to complex molecules and functional materials, the importance and application of this compound are poised to grow significantly.

References

-

Ma, D., et al. (2003). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 5(14), 2453–2455. [Link]

-

PubChem. This compound | C6H13NO2 | CID 541480. National Center for Biotechnology Information. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]

-

ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]

-

Wikipedia. Mannich reaction. [Link]

-

National Center for Biotechnology Information. Poly(beta-amino esters): applications in immunology. PubMed Central. [Link]

-

ResearchGate. piperidone analogs: synthesis and their diverse biological applications. [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Wikipedia. Piperidinone. [Link]

-

National Center for Biotechnology Information. Recent progress and applications of poly(beta amino esters)-based biomaterials. PubMed. [Link]

-

University of Groningen research portal. Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

-

National Center for Biotechnology Information. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization. [Link]

-

National Center for Biotechnology Information. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PubMed Central. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

National Center for Biotechnology Information. Poly (β-amino Esters): Procedures for Synthesis and Gene Delivery. PubMed Central. [Link]

-

Frontiers. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. [Link]

-

ResearchGate. Synthesis route of acrylate-terminated poly(β-amino ester)s through the.... [Link]

-

National Center for Biotechnology Information. Poly (β-amino Esters): Procedures for Synthesis and Gene Delivery. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Method for synthesizing N-benzyl-4-methyl-3-piperidone (2010) | Xin-Zhi Chen | 3 Citations [scispace.com]

- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 9. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 12. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mannich reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(methylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 3-(methylamino)propanoate, a key building block in pharmaceutical synthesis, requires a thorough understanding of its stability profile to ensure the integrity of research and the quality of drug development processes. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, recommended storage conditions, and robust protocols for stability assessment. By elucidating the causality behind its degradation and providing actionable, field-proven methodologies, this guide serves as an essential resource for scientists working with this versatile compound.

Introduction: The Significance of this compound in Drug Development

This compound (CAS No: 2213-08-3) is a valuable bifunctional molecule incorporating both a secondary amine and an ester moiety.[1] This unique structure makes it a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds, particularly as a precursor for β-amino acids and their derivatives. The incorporation of β-amino acids into peptide-based therapeutics is a well-established strategy to enhance metabolic stability and induce specific secondary structures. Given its critical role in the synthesis of potential therapeutic agents, a comprehensive understanding of the stability and handling of this compound is paramount to ensure reproducibility in research and the quality of manufactured active pharmaceutical ingredients (APIs).

This guide will delve into the intrinsic chemical stability of this compound, explore its degradation under various stress conditions, and provide detailed protocols for its proper storage and for the analytical assessment of its purity and stability over time.

Chemical Stability and Principal Degradation Pathways

The chemical structure of this compound, featuring a secondary amine and an ethyl ester, predisposes it to two primary degradation pathways: hydrolysis of the ester and oxidation of the secondary amine.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield N-methyl-β-alanine and ethanol. This reaction can be catalyzed by both acids and bases.[2]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, a strong nucleophile. This reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis.

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

The secondary amine in this compound is susceptible to oxidation. Oxidizing agents, such as peroxides that may be present as impurities in excipients or solvents, can lead to the formation of various degradation products, including N-oxides and products of N-dealkylation. The presence of trace metals can also catalyze oxidative degradation. While specific studies on the oxidative degradation of this compound are limited, the general reactivity of secondary amines is well-documented.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating UPLC-UV/MS Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. A reverse-phase Ultra-Performance Liquid Chromatography (UPLC) method coupled with UV and Mass Spectrometry (MS) detection is highly suitable for this purpose.

Objective: To develop a UPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

-

UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: A C18 or a polar-embedded C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a good starting point.

Chromatographic Conditions (Starting Point):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| UV Detection | 210 nm |

| MS Detection | ESI positive mode, scanning a suitable mass range (e.g., m/z 50-500) |

Method Development and Validation:

-

Method Development: Inject the unstressed and stressed samples to evaluate the separation of the parent compound from any degradation products. Optimize the gradient, mobile phase pH, and column chemistry as needed to achieve adequate resolution (Rs > 1.5) between all peaks.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Incompatibility Considerations

When formulating or working with this compound, it is crucial to consider potential incompatibilities with other substances.

-

Excipients with Reactive Impurities: Certain pharmaceutical excipients can contain reactive impurities that may degrade this compound. For example, lactose can undergo Maillard reactions with secondary amines, and excipients like povidone may contain peroxide impurities that can cause oxidation. [4]* Strong Acids and Bases: As discussed, strong acids and bases will catalyze the hydrolysis of the ester.

-

Strong Oxidizing Agents: These will readily oxidize the secondary amine.

It is recommended to perform compatibility studies with intended excipients early in the formulation development process.

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for its successful application in research and drug development. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the secondary amine. To maintain the integrity of this compound, it is imperative to store it at -20°C under an inert atmosphere and protected from light and moisture. A well-designed forced degradation study coupled with a validated stability-indicating UPLC-UV/MS method is essential for understanding its degradation profile and for ensuring the quality and reliability of this important building block. The insights and protocols provided in this guide offer a robust framework for the proper handling, storage, and stability assessment of this compound.

References

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- ICH, Q1A(R2)

- Narang, A. S., Desai, D., & Badawy, S. (2012). Excipient compatibility. In Pharmaceutical Dosage Forms: Tablets (pp. 235-261). CRC Press.

- Sharma, M. K., & Murugesan, M. (2017). Forced degradation study an essential approach to develop stability indicating method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-beta-alanine. National Center for Biotechnology Information. Retrieved from [Link]

- Wright, M. R. (1969). Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester. Journal of the Chemical Society B: Physical Organic, 707-710.

- Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive impurities in excipients: profiling, identification and mitigation of drug-excipient incompatibility. AAPS PharmSciTech, 12(4), 1248-1263.

Sources

- 1. stability-indicating rp-uplc method: Topics by Science.gov [science.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

A Theoretical and In-Depth Technical Guide to the Properties of Ethyl 3-(methylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the theoretical property calculation of Ethyl 3-(methylamino)propanoate, a molecule of interest in pharmaceutical and chemical synthesis. Recognizing the challenges posed by its conformational flexibility, this document outlines a robust computational workflow, from initial structure generation and conformational analysis to the calculation of optimized geometry, vibrational frequencies, and NMR chemical shifts. By integrating established theoretical principles with practical, step-by-step protocols, this guide serves as a valuable resource for researchers seeking to apply computational chemistry to the study of flexible small molecules. The theoretical findings are contextualized through a detailed synthesis protocol and comparison with available spectroscopic data, underscoring the predictive power of modern computational methods in chemical research.

Introduction: The Significance of this compound and the Role of Theoretical Calculations

This compound (CAS No. 2213-08-3) is a secondary amine and an ester, belonging to the class of β-amino esters.[1] These motifs are prevalent in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. For instance, related β-amino esters are precursors in the synthesis of pharmaceuticals such as the dual-selective phosphodiesterase 3/4 inhibitor, Tolafentrine.[2] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), along with its flexible aliphatic chain, endows this molecule with the potential for complex intramolecular and intermolecular interactions that are critical to its chemical behavior and biological activity.

Understanding the three-dimensional structure and dynamic properties of such molecules is paramount in drug design and development. Theoretical property calculations, based on the principles of quantum mechanics, offer a powerful avenue to elucidate these characteristics at the atomic level.[3] However, the conformational flexibility of this compound presents a significant computational challenge. A single, static representation is insufficient to capture its behavior; instead, a thorough exploration of its conformational landscape is necessary to identify low-energy structures that contribute to its overall properties.[4]

This guide provides a detailed protocol for the theoretical calculation of the properties of this compound, with a focus on addressing its conformational flexibility. We will delve into the rationale behind the chosen computational methods and provide a step-by-step workflow that can be adapted for similar flexible molecules.

Synthesis of this compound: The Michael Addition Pathway

The most common and efficient method for synthesizing β-amino esters like this compound is the aza-Michael addition.[5] This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Reaction Scheme:

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: Cool the solution in an ice bath (0 °C). Slowly add a solution of methylamine (1.1 to 1.5 equivalents) in the same solvent to the cooled ethyl acrylate solution. The excess amine is used to drive the reaction to completion and minimize side reactions.[6]

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive amines or to expedite the reaction, gentle heating under reflux may be employed.[7]

-

Work-up and Purification: Upon completion, the solvent and excess methylamine are removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a liquid.[6]

The purity of the synthesized compound should be confirmed using spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry.

Computational Methodology: A Step-by-Step Guide

The accurate prediction of the theoretical properties of a flexible molecule like this compound necessitates a multi-step computational approach. This workflow is designed to first identify the most stable conformers and then perform high-level quantum mechanical calculations on these structures.

Figure 2: Chemical structure of this compound.

Table 4: Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C (C=O) | Value to be calculated | Value from literature/database | - | - |

| C (O-CH₂) | Value to be calculated | Value from literature/database | Value to be calculated | Value from literature/database |

| C (CH₃ of ethyl) | Value to be calculated | Value from literature/database | Value to be calculated | Value from literature/database |

| C (N-CH₂) | Value to be calculated | Value from literature/database | Value to be calculated | Value from literature/database |

| C (C-CH₂) | Value to be calculated | Value from literature/database | Value to be calculated | Value from literature/database |

| C (N-CH₃) | Value to be calculated | Value from literature/database | Value to be calculated | Value from literature/database |

| H (N-H) | Value to be calculated | Value from literature/database | - | - |

Conclusion and Future Directions